molecular formula C7H12N4 B594982 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine CAS No. 1227210-33-4

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Cat. No.: B594982
CAS No.: 1227210-33-4
M. Wt: 152.201
InChI Key: RWSWNQOCJVPCMF-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with hydrazine hydrate, followed by cyclization with formaldehyde under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired pyrazolopyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrazolo derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrazines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the methyl group at the 5-position.

    5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The presence of the methyl group at the 5-position and the pyrazine ring in 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-10-2-3-11-6(5-10)4-7(8)9-11/h4H,2-3,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSWNQOCJVPCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728699
Record name 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-33-4
Record name 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-methyl-2-nitro-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (1.6 g, 8.7 mmol) in ethanol (20 mL) was treated with palladium on carbon (10%, 300 mg) and flushed with argon. The resulting mixture was stirred under a hydrogen (1 atm) overnight. The reaction mixture was filtered through a celite pad, and the pad washed with ethanol. The filtrate was concentrated in vacuo to give 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine (1.35 g, quantitative) as a light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.30 (s, 3 H) 2.71 (t, J=5.67 Hz, 2 H) 3.37 (s, 2 H) 3.74 (t, J=5.67 Hz, 2 H) 4.46 (s, 2 H) 5.14 (s, 1 H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

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